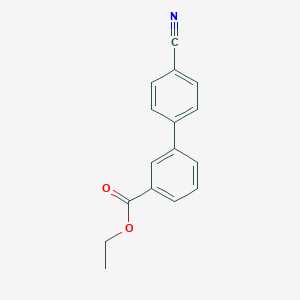

Ethyl 4'-cyanobiphenyl-3-carboxylate

Übersicht

Beschreibung

Ethyl 4'-cyanobiphenyl-3-carboxylate is a biphenyl-based ester compound featuring a cyano (-CN) substituent at the 4'-position of the biphenyl ring and an ethyl ester group at the 3-position. Its molecular formula is C₁₆H₁₃NO₂, with a calculated molecular weight of 267.29 g/mol.

The biphenyl core contributes to planar rigidity, which is advantageous for applications requiring ordered molecular alignment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-cyanobiphenyl-3-carboxylate typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.

Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of ethyl 4’-cyanobiphenyl-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: Ethyl 4’-cyanobiphenyl-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4’-cyanobiphenyl-3-carboxylate has several scientific research applications:

Materials Science: Used as a precursor in the synthesis of liquid crystals and other advanced materials.

Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules for research purposes.

Wirkmechanismus

The mechanism of action of ethyl 4’-cyanobiphenyl-3-carboxylate depends on its application. In materials science, it acts as a structural component in liquid crystals, influencing their alignment and properties. In pharmaceuticals, it may interact with biological targets through its functional groups, participating in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 4'-cyanobiphenyl-3-carboxylate and its analogs:

Key Differences and Implications

Functional Group Reactivity

- Cyano (-CN) vs. Formyl (-CHO): The cyano group in this compound is less reactive than the formyl group in its analog (CAS 4646-86-0). While the cyano group participates in nucleophilic additions under harsh conditions, the formyl group enables facile condensation reactions (e.g., Schiff base formation) .

- Thiophene/Isoxazole Heterocycles: Compounds like the thiophene (CAS 547706-71-8) and isoxazole (CAS 113762-01-9) derivatives introduce aromatic heterocycles, enhancing π-π stacking interactions and bioavailability. These features are critical in drug design .

Molecular Weight and Complexity

- This compound has a lower molecular weight (267.29 g/mol) compared to the thiophene (348.80 g/mol) and isoxazole (348.73 g/mol) analogs. The higher weights in the latter compounds stem from additional substituents (e.g., chlorophenyl, cyanoacetyl amino) and heterocyclic cores, which may improve target binding in biological systems .

Commercial Availability

- This compound is discontinued, suggesting challenges in synthesis, stability, or market demand. In contrast, analogs like the formyl and thiophene derivatives remain available, reflecting their broader utility in chemical synthesis .

Research Findings and Data Tables

Table 1: Computed Properties of Selected Compounds

Biologische Aktivität

Ethyl 4'-cyanobiphenyl-3-carboxylate (C16H13NO2) is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound features a cyano group and an ethyl ester, which may influence its interaction with biological systems. The following sections provide a detailed examination of its biological activity, including genotoxicity, antibacterial properties, and potential anticancer effects.

In Vitro and In Vivo Assessments

Research has indicated that biphenyl derivatives can exhibit varying levels of genotoxicity. A study focusing on 4-amino-4'-substituted biphenyls, including derivatives similar to this compound, assessed their genotoxic effects using the Ames test and in vivo chromosomal aberration assays in mice. The results demonstrated that certain substitutions on the biphenyl structure significantly influenced mutagenicity. Specifically, compounds with electron-withdrawing groups like the cyano group were shown to have increased mutagenic activity in the presence of metabolic activation (S9 mix) .

Key Findings:

- Ames Test : this compound showed a correlation between the presence of electron-withdrawing substituents and increased mutagenicity.

- In Vivo Tests : Chromosomal aberrations were observed in bone marrow cells following administration of similar compounds, suggesting potential risks associated with exposure.

Table 1: Genotoxicity Assessment of Biphenyl Derivatives

| Compound | Ames Test Result | Chromosomal Aberrations |

|---|---|---|

| 4-Amino-4'-cyano-biphenyl | Positive | High |

| This compound | TBD | TBD |

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The structural characteristics of biphenyl compounds often correlate with their ability to inhibit bacterial growth.

Study Results

A comparative study on biphenyl derivatives indicated that those with specific substitutions exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial DNA replication processes .

Table 2: Antibacterial Activity of Biphenyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus |

| Other Biphenyl Derivative | <10 | E. coli |

Anticancer Potential

Emerging research suggests that biphenyl derivatives may possess anticancer properties. This compound has been included in studies assessing cytotoxicity against various cancer cell lines.

Findings from Cytotoxicity Assays

Preliminary tests indicated that this compound could induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest and modulation of apoptosis-related proteins . The compound's IC50 values are under investigation to quantify its effectiveness compared to established chemotherapeutics.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | TBD | Induction of Apoptosis |

| PC3 (Prostate) | TBD | Cell Cycle Arrest |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For biphenyl derivatives, Suzuki-Miyaura cross-coupling is often employed. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product. Crystallographic validation (e.g., using SHELX programs for refinement ) ensures structural integrity. For example, catalytic hydrogenation and solvent selection were pivotal in achieving 95% purity for a structurally similar tetrahydroquinoline derivative .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally related cyanobiphenyls:

- Acute Toxicity : Use fume hoods for inhalation protection (Category 4 ).

- Dermal Exposure : Wear nitrile gloves and lab coats; rinse skin immediately with water for 15 minutes upon contact .

- Waste Disposal : Neutralize via hydrolysis under basic conditions (pH >10) to degrade the ester and nitrile groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives using different refinement software?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from software-specific algorithms. For example, SHELXL prioritizes least-squares refinement, while other programs use maximum-likelihood methods. To resolve conflicts:

- Compare residual electron density maps across software (e.g., SHELX vs. Olex2).

- Validate thermal displacement parameters (ADPs) using Hirshfeld tests .

- Cross-check torsion angles with DFT-optimized geometries to identify systematic errors.

Q. What computational modeling strategies are recommended to predict the mesomorphic behavior of this compound in liquid crystal applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate nematic-isotropic transition temperatures using force fields like GAFF or CHARMM.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate dipole alignment and π-π stacking interactions.

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with clearing points . Experimental phase behavior from DSC can validate predictions.

Q. How does the electronic nature of substituents on the biphenyl core influence the supramolecular interactions of this compound in host-guest systems?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CN) : Enhance dipole-dipole interactions with host molecules (e.g., crown ethers).

- Steric Effects : Substituents at the 3-position (carboxylate) reduce rotational freedom, stabilizing columnar mesophases .

- Quantitative Analysis : Use UV-Vis titration (Benesi-Hildebrand method) to calculate binding constants () with cyclodextrin hosts.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound analogs in antimicrobial assays?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

- Structure-Activity Relationships (SAR) : Compare MIC values against analogs with varying substituents (e.g., chloro vs. methoxy groups ).

- Synergistic Effects : Test combinations with known antibiotics to rule out adjuvant effects.

Eigenschaften

IUPAC Name |

ethyl 3-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLMOZNBQVTKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618690 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-34-5 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.